C34H32ClCoN4O4

HO-1 Induction Inflammation Nitric Oxide

If your research requires HO-1 induction without the confounding effects of heme substrates or inhibitory metalloporphyrins, standard FePP or SnPP are not viable options. Co(III) Protoporphyrin IX Chloride (CoPP) provides a clean, substrate-independent signal. It is a validated, potent inducer shown to reduce arteriolar thrombosis by 43% in vivo and suppress iNOS/NO inflammatory pathways (IC50 ≈ 0.25 µM). Sourced and shipped reliably for your critical cardiovascular and inflammation studies.

Molecular Formula C34H32ClCoN4O4
Molecular Weight 655.0 g/mol
CAS No. 102601-60-5
Cat. No. B010982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC34H32ClCoN4O4
CAS102601-60-5
Molecular FormulaC34H32ClCoN4O4
Molecular Weight655.0 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.Cl[Co+2]
InChIInChI=1S/C34H34N4O4.ClH.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3
InChIKeyWWNXKQFLDNSNDN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobaltic Protoporphyrin IX Chloride: Identity & Primary Research Utility


C34H32ClCoN4O4, identified as Cobaltic Protoporphyrin IX Chloride (or Cobalt(III) Protoporphyrin IX Chloride, CoPP), is a metalloporphyrin compound. It consists of a cobalt ion in the +3 oxidation state coordinated within a protoporphyrin IX macrocycle, with a chloride ion as an axial ligand. This compound is distinguished by its role as a non-substrate inducer of heme oxygenase-1 (HO-1) and a specialized catalyst in electrochemical reduction reactions [1]. Its molecular weight is 655.03 g/mol, and it is typically handled as a solid reagent requiring storage at 2-8°C .

HO-1 inducer reported transcriptional upregulation in multiple organ models
CO₂ electroreduction homogeneous catalysis in organic media with high current throughput
Cell-free translation hemin-equivalent support for protein synthesis in reticulocyte lysate

Why Generic Substitution Fails for CoPP


Despite sharing a common porphyrin scaffold, substituting Protoporphyrin IX Cobalt Chloride (CoPP) with other metalloporphyrins like iron (FePP) or tin (SnPP) protoporphyrin IX is not functionally equivalent and can lead to drastically different or opposing experimental outcomes. The unique electronic structure of the Co(III) center dictates its distinct biological and catalytic behavior, including its specific spin-state, coordination chemistry, and resulting biochemical activities such as HO-1 induction versus inhibition [1]. Evidence shows that CoPP, FePP, and SnPP exhibit divergent and sometimes antagonistic effects in key biological pathways [2][3]. Therefore, selection must be based on precise, evidence-backed functional requirements.

Zn-protoporphyrin IX
HO-1 inhibitor, not inducer. Substitution abolishes cytoprotective readouts; in vivo models show mRNA suppression below baseline.
Hemin (Fe-protoporphyrin IX)
Weaker transcriptional inducer that is rapidly degraded by HO-1, introducing a negative feedback loop absent with CoPP.
Mg-/Cu-/Ni-protoporphyrin IX
Cannot sustain protein synthesis in cell-free systems; Mg-PPIX restores only ~30–35% of initial rate vs. CoPP’s 60–70%.

CoPP vs. In‑Class Analogs: Quantitative Evidence


HO-1 Induction Potency: CoPP vs. ZnPP

In a direct comparative study using RAW264.7 macrophages, cobalt protoporphyrin (CoPP) at low doses (0.5-2 µM) uniquely and significantly inhibited lipopolysaccharide (LPS)- or lipoteichoic acid (LTA)-induced inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. In stark contrast, ferric protoporphyrin (FePP) and tin protoporphyrin (SnPP) showed no significant inhibitory effect at the same doses [1]. This demonstrates a functional outcome specific to CoPP not shared by its iron or tin analogs.

HO-1 induction
Reported in vivo model
CoPP: 76.09-fold mRNA increase, 58.72-fold protein increase
ZnPP: 0.72-fold mRNA, 0.68-fold protein (below baseline)
Supports HO-1-dependent cytoprotection assay design
Rat islet xenograft; in vivo measurement; ~106-fold directional difference
HO-1 Induction Inflammation Nitric Oxide

Protein Synthesis Support in Reticulocyte Lysate

In an in vivo murine model of laser-induced arteriolar thrombosis, treatment with cobalt protoporphyrin (CoPP, 20 mg/kg) significantly inhibited thrombus formation by 43% compared to the vehicle control (P<0.05). Co-treatment with the HO-1 inhibitor tin protoporphyrin (SnPP) completely negated CoPP's protective effect. Critically, treatment with SnPP alone not only failed to protect but actually potentiated thrombosis compared to the vehicle [1].

Protein synthesis support
Head-to-head comparison
CoPP: 60–70% of initial rate (equivalent to Fe²⁺-heme)
Mg/Zn-PPIX: ~30–35%; Cu/Ni-PPIX: 0% restoration
Supports cell-free translation study contexts
Rabbit reticulocyte lysate; 15 min, 35°C; aggregation-minimized solubilization
Thrombosis Endothelial Protection Cardiovascular

Spin-State Homogeneity: Low-Spin Co(III) vs. Mixed-Spin Fe(III)

The fundamental electronic structure of Co(III) protoporphyrin IX chloride, which underpins its unique reactivity, was elucidated using resonant inelastic X-ray scattering (RIXS). Comparison between experimental spectra and DFT/ROCIS calculations revealed that the cobalt ion adopts a low-spin state (3d6 electronic configuration with all six 3d electrons paired). The metal center is either 5-coordinated by its natural ligands (one chloride and four porphyrin nitrogens) or 6-coordinated when binding a solvent molecule like DMSO [1].

Spin-state homogeneity
Spectroscopic characterization
Exclusive low-spin Co(III) S=0, single species in DMSO
Hemin: equilibrium mixture of high-spin S=5/2 and low-spin S=1/2
Simplifies mechanistic interpretation in catalysis
RIXS at Co L-edge; DFT/ROCIS; hemin NMR in pyridine-water
Coordination Chemistry Spectroscopy Electronic Structure

CO₂ Electroreduction Catalytic Current: Cobalt vs. Iron Porphyrin

A study comparing the effects of free heme analogs on heme oxygenase (HO) steady-state mRNA levels showed that free cobalt protoporphyrin (CoPP) is a more effective inducer than free heme. Within 1 hour, CoPP produced a 5-fold increase in HO mRNA, whereas free heme produced only a 2-fold increase. In contrast, free tin protoporphyrin (SnPP) produced no detectable increase in HO mRNA at concentrations up to 10 µM [1].

CO₂ electroreduction current
Head-to-head
Co porphyrin: larger catalytic currents
Fe porphyrin: more favorable onset potential
Supports throughput optimization in CO₂-to-CO devices
Cyclic voltammetry in organic solution gassed with CO₂; homogeneous catalysis
Gene Expression Heme Oxygenase Transcriptional Regulation

Applications of Cobaltic Protoporphyrin IX Chloride


Donor Organ Preconditioning for Transplantation

For researchers investigating the cytoprotective and anti-thrombotic effects of heme oxygenase-1 (HO-1) induction in cardiovascular disease models, CoPP is the superior choice. Its established role as a potent, non-substrate HO-1 inducer, which reduces arteriolar thrombosis by 43% in vivo, provides a clean, substrate-independent signal [1]. This is in direct contrast to heme, which also serves as an HO-1 substrate, and SnPP, which is an HO-1 inhibitor, making CoPP the most specific tool for this application.

Electrocatalytic CO₂-to-CO Conversion

In cellular models of inflammation, CoPP is uniquely suited for experiments aimed at suppressing the iNOS/NO pathway. Its ability to significantly inhibit NO production (IC50 ≈ 0.25 µM) while upregulating HO-1 sets it apart from FePP and SnPP, which lack this specific inhibitory effect [2]. This makes CoPP an invaluable reagent for mechanistic studies investigating the intersection of HO-1 induction and NO-mediated inflammation.

Cell-Free Protein Synthesis Quality Control

For synthetic biology and biocatalysis applications, CoPP offers a distinct advantage. Its unique low-spin Co(III) electronic structure and coordination chemistry, which differs fundamentally from the native FePPIX, can be leveraged to create new-to-nature hemoproteins with non-native catalytic activities [3]. It has been successfully incorporated into hemoproteins like cytochrome P450 in vivo, enabling the study of novel biocatalytic reactions not possible with the native iron-containing cofactor [4].

Spectroscopic and Coordination Chemistry Reference

In electrochemistry and materials science, CoPP serves as a validated molecular catalyst. It has been specifically studied for the electrocatalytic reduction of oxygen at electropolymerized porphyrin films and for the electrochemical reduction of carbon dioxide on carbon electrodes . Its well-defined redox behavior and stable cobalt center make it a reliable and reproducible catalyst for fundamental studies in these areas.

Application
Selection Property
Validation Focus
Donor organ preconditioning research
HO-1 induction context
Ischemia-reperfusion model endpoints
CO₂ electroreduction catalysis
Catalytic current density profile
Electrocatalytic throughput optimization
Cell-free protein synthesis QC
Translational machinery compatibility
Protein synthesis rate restoration in cell-free systems
Spectroscopic reference standard
Spin-state homogeneity
X-ray spectroscopy & computational benchmarking
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